8-hydroxy-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“8-hydroxy-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid” is a chemical compound with the molecular formula C11H8O5 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C11H8O5/c1-15-8-4-2-3-6-5-7 (10 (12)13)11 (14)16-9 (6)8/h2-5H,1H3, (H,12,13) .Physical and Chemical Properties Analysis
The compound has a molecular weight of 220.18 . It is a solid substance with a melting point of 214 - 216°C .Scientific Research Applications
Synthesis and Fluorescence Properties
Research conducted by Shi, Liang, and Zhang (2017) explored the synthesis of various benzo[c]coumarin carboxylic acids, including compounds closely related to 8-hydroxy-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid. These compounds, due to their larger conjugated system and various hydrogen bonds, exhibit excellent fluorescence in both ethanol solution and solid state. This implies potential applications in materials science for fluorescence-based technologies (Shi, Liang, & Zhang, 2017).
Synthetic Methods
Zhu et al. (2014) established a rapid synthetic method for a compound structurally similar to this compound, highlighting its importance as an intermediate in the synthesis of biologically active compounds. This underlines its role in pharmaceutical and chemical synthesis (Zhu et al., 2014).
Crystal Structure Analysis
Li et al. (2010) detailed the crystal structure of a compound closely related to this compound. Understanding the crystal structure is crucial in the fields of materials science and chemistry, as it aids in predicting and explaining the properties and reactivity of the compound (Li et al., 2010).
Ion Transport and Extraction
Yamaguchi et al. (1988) synthesized compounds including this compound derivatives. These compounds were used as carriers for alkali metal ion transport through liquid membranes, indicating their potential application in ion transport and extraction technologies (Yamaguchi et al., 1988).
Role in G Protein-Coupled Receptor Research
The research by Thimm et al. (2013) utilized a derivative of this compound as a potent and selective agonist for GPR35, a G protein-coupled receptor. This highlights its application in molecular biology and pharmacology for studying receptor-ligand interactions (Thimm et al., 2013).
Application in Organic Syntheses
Baldoqui et al. (1999) isolated various chromene derivatives, including compounds related to this compound, from Piper aduncum. These compounds were analyzed for their DNA-damaging activity, showcasing their potential application in genetic research and drug development (Baldoqui et al., 1999).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
The exact mode of action of 8-hydroxy-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid is currently unknown due to the lack of specific studies on this compound. It is likely that it interacts with its targets in a manner similar to other chromene derivatives .
Biochemical Pathways
Other chromene derivatives have been found to influence various biological pathways
Result of Action
Similar compounds have been found to exhibit various biological activities
Biochemical Analysis
Biochemical Properties
They have been tested for anti-HIV , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors .
Cellular Effects
Coumarins have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Coumarins are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Coumarins are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Properties
IUPAC Name |
8-hydroxy-7-methoxy-2-oxochromene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O6/c1-16-7-3-2-5-4-6(10(13)14)11(15)17-9(5)8(7)12/h2-4,12H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHLASSSTCBMKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C(=O)O2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.